molecular formula C50H80O4 B11970393 4-{4-[4-(Hexadecanoyloxy)phenyl]hex-3-en-3-yl}phenyl hexadecanoate

4-{4-[4-(Hexadecanoyloxy)phenyl]hex-3-en-3-yl}phenyl hexadecanoate

Cat. No.: B11970393
M. Wt: 745.2 g/mol
InChI Key: JUHYOIKJCUMOSQ-UHFFFAOYSA-N
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Description

4-{(1E)-1-ethyl-2-[4-(palmitoyloxy)phenyl]-1-butenyl}phenyl palmitate is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with a palmitoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-1-ethyl-2-[4-(palmitoyloxy)phenyl]-1-butenyl}phenyl palmitate typically involves multiple steps, including the esterification of phenolic compounds with palmitic acid. One common method involves the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxy benzotriazole (HOBt) as catalysts to facilitate the esterification process . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{(1E)-1-ethyl-2-[4-(palmitoyloxy)phenyl]-1-butenyl}phenyl palmitate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the palmitoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-{(1E)-1-ethyl-2-[4-(palmitoyloxy)phenyl]-1-butenyl}phenyl palmitate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(1E)-1-ethyl-2-[4-(palmitoyloxy)phenyl]-1-butenyl}phenyl palmitate involves its interaction with cellular membranes and enzymes. The palmitoyloxy group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, it can inhibit enzymes such as tyrosinase, which is involved in melanin production, making it effective in skin-whitening formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(1E)-1-ethyl-2-[4-(palmitoyloxy)phenyl]-1-butenyl}phenyl palmitate is unique due to its specific substitution pattern and the presence of both ethyl and palmitoyloxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C50H80O4

Molecular Weight

745.2 g/mol

IUPAC Name

[4-[4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate

InChI

InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3

InChI Key

JUHYOIKJCUMOSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC

Origin of Product

United States

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